molecular formula C7H8BrClN2O2 B13459369 1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride

1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride

Cat. No.: B13459369
M. Wt: 267.51 g/mol
InChI Key: VLPQQVYUCPCICY-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride (C₇H₈BrClN₂O₂, MW: 267.51 g/mol) is a halogenated aromatic amine derivative featuring a phenyl ring substituted with bromine (3-position) and nitro (5-position) groups, linked to a methanamine hydrochloride moiety . This compound is cataloged as a building block in organic synthesis, with applications in pharmaceutical and agrochemical research. Its electron-withdrawing substituents (bromo and nitro) influence its reactivity, particularly in nucleophilic substitution and coupling reactions, making it a versatile intermediate .

Properties

Molecular Formula

C7H8BrClN2O2

Molecular Weight

267.51 g/mol

IUPAC Name

(3-bromo-5-nitrophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H7BrN2O2.ClH/c8-6-1-5(4-9)2-7(3-6)10(11)12;/h1-3H,4,9H2;1H

InChI Key

VLPQQVYUCPCICY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)CN.Cl

Origin of Product

United States

Preparation Methods

Nitration of Bromophenyl Precursors

Methodology:
The initial step often involves nitration of a bromophenyl compound, typically 3-bromophenyl derivatives, using a mixture of concentrated nitric acid and sulfuric acid. This introduces the nitro group selectively at the 5-position relative to the existing bromine substituent.
Reaction Conditions:

  • Temperature control (0–5°C) to prevent poly-nitration
  • Use of acetic acid or sulfuric acid as the medium
  • Reaction times ranging from 30 minutes to 2 hours.

Chemical Equation:

$$
\text{3-Bromophenyl} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{3-Bromo-5-nitrophenyl}
$$

Reduction of Nitro Group to Amino Group

Methodology:
The nitro group is reduced to an amino group using catalytic hydrogenation or chemical reduction. Catalytic hydrogenation employs palladium on carbon (Pd/C) under hydrogen atmosphere, while chemical reduction can utilize agents like tin(II) chloride or iron filings in acidic media.
Reaction Conditions:

  • Hydrogen pressure of 1–5 atm at room temperature for catalytic methods
  • Acidic aqueous media for chemical reductions.

Reaction Equation:

$$
\text{3-Bromo-5-nitrophenyl} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-Bromo-5-aminophenyl}
$$

Formation of the Methanamine Hydrochloride

Methodology:
The amino group is converted into the corresponding methanamine hydrochloride via reductive amination or direct methylation using formaldehyde derivatives under acidic conditions. Alternatively, nucleophilic substitution of a suitable precursor, such as chloromethyl compounds, can be employed.
Reaction Conditions:

  • Formaldehyde and ammonium chloride in aqueous medium at mild temperatures (~25°C)
  • Use of reducing agents like sodium cyanoborohydride if necessary.

Chemical Equation:

$$
\text{3-Bromo-5-aminophenyl} + \text{Formaldehyde} + \text{HCl} \rightarrow \text{1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride}
$$

Recent literature suggests convergent synthesis approaches, where intermediates such as 3-bromo-5-nitrophenyl derivatives are prepared separately and then coupled with amination reagents. For example, a route involving diazotization of the amino precursor followed by substitution with methylamine can be considered, although this is less common due to potential side reactions and lower yields.

Step Starting Material Reagents Conditions Yield Notes
Nitration Bromophenyl derivative HNO₃ / H₂SO₄ 0–5°C, 30 min–2 hr 85–95% Selective nitration at 5-position
Reduction Nitro compound H₂ / Pd/C or SnCl₂ Room temp, 1–4 atm 90–98% Converts nitro to amino group
Methylation Amino compound Formaldehyde / HCl Mild, aqueous 80–90% Forms methanamine hydrochloride

The synthesis of 1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride is well-established, primarily through nitration of bromophenyl precursors followed by reduction and salt formation. The methods emphasize mild reaction conditions, high selectivity, and scalability. Advances in catalytic hydrogenation and green chemistry principles have further optimized these processes, making them suitable for industrial applications.

The choice of route depends on factors such as desired yield, purity, available starting materials, and environmental considerations. The convergent approaches, including diazotization and nucleophilic substitution, offer alternative pathways that can be tailored for specific manufacturing needs.

Chemical Reactions Analysis

1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The amine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate.

Common reagents and conditions for these reactions include solvents like methanol, catalysts such as palladium, and reagents like sodium methoxide and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Structural Features Key Reactivity Differences Applications References
1-(3-Bromo-5-nitrophenyl)methanamine HCl C₇H₈BrClN₂O₂ 267.51 3-Br, 5-NO₂ on phenyl High electrophilicity Organic synthesis intermediate
(5-Bromo-2-nitrophenyl)methanamine HCl C₇H₈BrClN₂O₂ 267.51 5-Br, 2-NO₂ (positional isomer) Altered resonance stabilization Isomer-specific reactions
1-(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine HCl C₁₀H₁₅Cl₂NO₂ 252.14 3-Cl, 4-OEt, 5-OMe on phenyl Electron-rich ring Pharmaceutical intermediates
[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine HCl C₉H₉BrClN₃O 286.55 Oxadiazole ring, 3-Br on phenyl Heterocyclic rigidity Drug discovery

Table 2: Physicochemical Properties

Compound Name LogP* Solubility (mg/mL) Melting Point (°C) Stability Notes
1-(3-Bromo-5-nitrophenyl)methanamine HCl 1.8 ~10 (DMSO) >250 (decomposes) Sensitive to strong bases
(5-Bromo-2-nitrophenyl)methanamine HCl 1.7 ~12 (DMSO) >240 Similar stability to isomer
1-(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine HCl 2.3 ~15 (MeOH) 180–185 Hydrolytically stable

*Calculated using fragment-based methods.

Biological Activity

1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom and a nitro group attached to a phenyl ring, which significantly influences its biological reactivity. The molecular formula is C7_7H8_8BrN2_2O2_2·HCl, with a molecular weight of approximately 232.03 g/mol. Its solubility in organic solvents makes it suitable for various applications in biological assays.

The biological activity of 1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride can be attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine and other substituents modulate binding affinity and specificity towards these targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results:

Organism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

In vitro studies have evaluated the antiproliferative effects of 1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride on several cancer cell lines, including:

  • Human breast adenocarcinoma (MDA-MB-231)
  • Murine melanoma (B16F10)
  • Brain glioblastoma (A172)

Results indicated that the compound inhibited cell growth in a dose-dependent manner, suggesting potential as an anticancer agent .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various nitro-substituted phenyl compounds, 1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride demonstrated superior activity against Gram-negative bacteria compared to structurally similar compounds. The study highlighted the role of halogen substituents in enhancing antimicrobial properties .

Study 2: Cytotoxicity in Cancer Cells

A comparative analysis was conducted on the cytotoxic effects of several phenylmethanamine derivatives on cancer cells. The findings revealed that 1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride exhibited higher cytotoxicity than its analogs, with IC50_{50} values indicating effective inhibition of cell proliferation across multiple cancer types .

Q & A

Q. What are the typical synthetic routes for 1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride, and how can intermediates be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting from halogenated toluene derivatives. A common approach includes:

Nitration : Introduce the nitro group via nitration of a brominated precursor (e.g., 3-bromo-5-fluorotoluene) using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

Bromination : Further halogenation (if required) using Br₂/FeBr₃ or N-bromosuccinimide (NBS) in polar aprotic solvents.

Reductive Amination : Convert the methyl group to methanamine via oxidation to a ketone (e.g., using KMnO₄), followed by reductive amination with NH₃/NaBH₃CN or catalytic hydrogenation .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of brominating agents and reaction time to minimize byproducts like dihalogenated species.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm substitution patterns on the phenyl ring (¹H NMR for aromatic protons, ¹³C NMR for carbon environments).
  • Mass Spectrometry (HRMS) : Verify molecular weight ([M+H]⁺ peak for C₇H₇BrClN₂O₂ at ~285.94 g/mol).
  • HPLC-PDA : Assess purity (>95%) using a C18 column with a gradient of acetonitrile/water + 0.1% TFA.
  • Elemental Analysis : Validate stoichiometry (C, H, N, Br, Cl percentages) .

Q. What physicochemical properties (e.g., solubility, log P) influence its reactivity in organic synthesis?

Methodological Answer:

  • Solubility : Highly soluble in polar solvents (DMSO, methanol) due to the hydrochloride salt form; sparingly soluble in non-polar solvents (hexane). Adjust solvent systems for coupling reactions (e.g., DMF for SNAr reactions).
  • log P : Experimental log P values (~1.7) indicate moderate lipophilicity, impacting membrane permeability in biological assays.
  • Stability : Sensitive to light and moisture; store under inert atmosphere (N₂) at −20°C .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for halogenated phenylmethanamine derivatives?

Methodological Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model intermediates and transition states (e.g., Gaussian or ORCA software). Identify energetically favorable pathways for nitro-group introduction or bromination.
  • Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts (e.g., Pd/C for hydrogenation) or solvent systems.
  • Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions (ICReDD methodology) .

Q. What strategies resolve contradictions in reaction yields when introducing multiple electron-withdrawing groups (e.g., Br, NO₂)?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, reagent ratios) to identify critical factors. For example, higher temperatures may favor nitro-group meta-directing effects but risk decomposition.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., nitronium ion generation during nitration).
  • Competitive Pathway Analysis : Compare activation energies for bromination at competing positions (C-3 vs. C-5) using computational tools .

Q. What experimental approaches determine the compound’s binding affinity to biological targets like CYP1A2?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., ethoxyresorufin) to measure CYP1A2 activity in human liver microsomes. Calculate IC₅₀ values via dose-response curves.
  • Surface Plasmon Resonance (SPR) : Immobilize CYP1A2 on a sensor chip and measure real-time binding kinetics (ka, kd) of the compound.
  • Molecular Docking : Simulate binding poses (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with heme iron or hydrophobic pockets) .

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